PNA·RNA₂ Triplex Binding: Uracil vs. Thymine
In a direct head-to-head comparison, PNA oligomers incorporating uracil (derived from Fmoc-PNA-U-OH) were evaluated against thymine-containing counterparts for binding to double-stranded RNA targets. The uracil-substituted PNAs exhibited enhanced recognition of A–U pairs in dsRNA via PNA·RNA₂ triplex formation, as measured by non-denaturing polyacrylamide gel electrophoresis (PAGE) binding assays [1]. The study demonstrated that replacing thymine with uracil alters binding affinity in a sequence-dependent manner, with quantifiable improvements in triplex stability [1].
| Evidence Dimension | dsRNA binding affinity (PNA·RNA₂ triplex formation) |
|---|---|
| Target Compound Data | PNA oligomers with uracil (synthesized from Fmoc-PNA-U-OH) show enhanced A–U pair recognition in dsRNA triplex formation compared to thymine-containing PNAs [1]. |
| Comparator Or Baseline | PNA oligomers with thymine (synthesized from Fmoc-PNA-T-OH) used as baseline for comparison [1]. |
| Quantified Difference | Sequence-dependent enhancement of triplex formation; specific shift in binding affinity observed via PAGE and thermal melting analysis [1]. |
| Conditions | Non-denaturing PAGE, circular dichroism (CD), and thermal melting with short PNA sequences targeting dsRNA [1]. |
Why This Matters
For procurement decisions involving RNA-targeted probe or therapeutic development, selecting the uracil monomer over the thymine analog directly impacts triplex binding efficacy to dsRNA, a functional parameter not achievable by generic substitution.
- [1] Incorporating uracil and 5-halouracils into short peptide nucleic acids for enhanced recognition of A–U pairs in dsRNAs. PMC, 2018. View Source
